molecular formula C19H19F3N2O B256995 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine

1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No. B256995
M. Wt: 348.4 g/mol
InChI Key: UOJHYVAKORDOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research for its psychoactive properties. TFMPP is not approved for human consumption and is classified as a Schedule I controlled substance in the United States.

Mechanism Of Action

1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine acts as a partial agonist at the 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. It has been shown to increase the release of serotonin in the brain, which can affect mood and behavior.

Biochemical And Physiological Effects

1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been shown to have a range of physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect cognitive function, including memory and attention. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in the treatment of anxiety and depression.

Advantages And Limitations For Lab Experiments

1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research for its psychoactive properties and its effects on serotonin receptors in the brain. However, its use is limited due to its classification as a controlled substance and the potential for abuse. Researchers must follow strict regulations and obtain appropriate permits to use 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine in their experiments.

Future Directions

There are several future directions for research involving 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine. One area of interest is the development of new psychoactive drugs that target serotonin receptors in the brain. Another area of research is the investigation of the therapeutic potential of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and related compounds in the treatment of mood and anxiety disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and its potential long-term effects on the brain and other organs.

Scientific Research Applications

1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has been shown to have effects on serotonin receptors in the brain, which are involved in mood regulation and other physiological processes. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has also been used as a reference compound in the development of new psychoactive drugs.

properties

Product Name

1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine

Molecular Formula

C19H19F3N2O

Molecular Weight

348.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)18(25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

UOJHYVAKORDOHD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

DIPEA (13.6 mL, 78.90 mmol) was added drop wise to 2-trifluoromethyl-benzoic acid (5 g, 26.30 mmol) in DMF (20 mL). EDCI (12.6 g, 65.75 mmol) and HOBT (4.26 g, 31.56 mmol) were added consecutively and after 10 mins, 1-benzyl-piperazine (5.56 g, 31.56 mmol) was added. The resulting mixture was stirred at room temperature overnight. Water was then added and the product was extracted with EtOAc and washed with brine. The organic phase was dried over Na2 SO4 and concentrated under reduced pressure to afford 12.6 g of crude product. Purification by column chromatography (using silica gel of mesh size of 60-120 and 30/70 EtOAc:hexane as the eluent) afforded 8.6 g (93% yield) of (4-benzyl-piperazin-1-yl)-(2-trifluoromethyl-phenyl)-methanone.
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13.6 mL
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5 g
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12.6 g
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4.26 g
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5.56 g
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Synthesis routes and methods III

Procedure details

HOBt (4.26 g, 31.5 mmol) and DIEA (10.19 g, 78.89 mmol) were added to a stirred solution of 2-trifluoromethylbenzoic acid (5 g, 26.3 mmol) in DMF (20 mL). The reaction mixture was cooled to 10° C. and EDCI.HCl (12.6 g, 65.7 mmol) followed by 1-benzyl-piperazine (5.56 g, 31.55 mmol) were then added. The reaction mixture was stirred at room temperature overnight, then diluted with water and the product extracted with ethyl acetate. The ethyl acetate was washed with brine solution, dried over Na2SO4 and evaporated. The resulting residue was purified by column chromatography using silica gel 60-120 mesh with (30% ethyl acetate in hexane) to afford 8.6 g (93%) of (4-benzyl-piperazin-1-yl)-(2-trifluoromethyl-phenyl)-methanone. 1H NMR: (DMSO-d6): δ 7.8 (m, 2H), 7.6 (t, 1H), 7.4 (d, 1H), 7.3 (m, 5H), 3.6 (m, 2H), 3.5 (s, 2H), 3.1 (m, 2H), 2.4 (m, 1H), 2.3 (m, 2H), 2.2 (m, 1H).
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4.26 g
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10.19 g
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5 g
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5.56 g
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